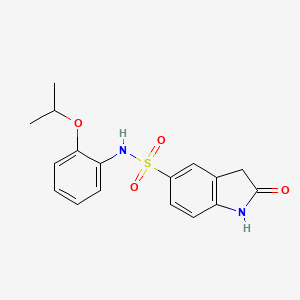
4-methoxy-N-(4-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(4-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is also known as MMB or MMB-1S. This compound has been widely studied in scientific research due to its diverse range of applications, including its use as a synthetic intermediate and its potential therapeutic properties.
Scientific Research Applications
MMB-1S has been widely studied in scientific research due to its diverse range of applications. It has been used as a synthetic intermediate in the synthesis of various compounds such as sulfonamides and sulfones. It has also been investigated for its potential therapeutic properties, including its use as an anticancer agent, an antibacterial agent, and an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of MMB-1S is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as carbonic anhydrase and topoisomerase II. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
MMB-1S has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, MMB-1S has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using MMB-1S in lab experiments is its ability to inhibit the activity of specific enzymes, which can be useful in studying the role of these enzymes in cellular processes. Additionally, MMB-1S has been shown to have a low toxicity profile, which makes it a relatively safe compound to work with in the lab. However, one limitation of using MMB-1S is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on MMB-1S. One area of research could be the development of new synthetic routes for the compound, which could improve its yield and purity. Another area of research could be the investigation of MMB-1S as a potential therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of MMB-1S and its effects on cellular processes.
Synthesis Methods
The synthesis of MMB-1S is a multi-step process that involves the reaction of 4-methoxyphenylsulfonyl chloride with 2,5-dimethyl-4-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified by column chromatography to obtain MMB-1S as a white solid.
properties
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-11-10-16(12(2)9-15(11)21-4)22(18,19)17-13-5-7-14(20-3)8-6-13/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJPWTGWCMXVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)










![N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)
![N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B7629289.png)